

# Cyclopentylamine (CAS No. 1003-03-8): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Cyclopentylamine

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## Abstract

This technical guide provides an in-depth overview of **Cyclopentylamine** (CAS No. 1003-03-8), a versatile primary cycloaliphatic amine. It covers its chemical and physical properties, synthesis, purification, and key applications in the pharmaceutical and agrochemical industries. This document includes detailed experimental protocols for its synthesis and for relevant biological assays where its derivatives are active. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

## Introduction

**Cyclopentylamine** is a colorless to pale yellow liquid with a characteristic amine odor.<sup>[1]</sup> Its unique cyclic structure and reactive primary amine group make it a valuable building block in organic synthesis. It serves as a crucial intermediate in the production of various agrochemicals, such as the fungicide pencycuron, and is a key component in the synthesis of several active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management and C-C chemokine receptor 2 (CCR2) antagonists for inflammatory diseases.<sup>[2][3][4]</sup>

## Chemical and Physical Properties

The fundamental physicochemical properties of **cyclopentylamine** are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property                              | Value                            | Reference |
|---------------------------------------|----------------------------------|-----------|
| CAS Number                            | 1003-03-8                        | [1][5]    |
| Molecular Formula                     | C <sub>5</sub> H <sub>11</sub> N | [1][5]    |
| Molecular Weight                      | 85.15 g/mol                      | [5]       |
| Appearance                            | Colorless to pale yellow liquid  | [1]       |
| Odor                                  | Ammoniacal                       |           |
| Boiling Point                         | 106-108 °C                       | [5]       |
| Melting Point                         | -85 °C                           |           |
| Density                               | 0.863 g/mL at 25 °C              |           |
| Flash Point                           | 13 °C (55.4 °F)                  | [6]       |
| Water Solubility                      | Miscible                         |           |
| Refractive Index (n <sup>20</sup> /D) | 1.450                            |           |
| pKa                                   | 10.65 at 25 °C                   | [3]       |

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **cyclopentylamine**. The following table summarizes its key spectral features.

| Spectroscopy                            | Data  | Reference |
|---|---|-----------|
| $^1\text{H}$ NMR ( $\text{CDCl}_3$ )    | $\delta$ ~2.95 (m, 1H, CH-N), ~1.75-1.45 (m, 6H, $\text{CH}_2$ ), ~1.25 (s, 2H, $\text{NH}_2$ )               | [7][8]    |
| $^{13}\text{C}$ NMR ( $\text{CDCl}_3$ ) | $\delta$ ~55.0 (CH-N), ~34.0 ( $\text{CH}_2$ ), ~24.0 ( $\text{CH}_2$ )                                       | [3][9]    |
| FTIR (Neat)                             | ~3360 $\text{cm}^{-1}$ (N-H stretch), ~2950 $\text{cm}^{-1}$ (C-H stretch), ~1590 $\text{cm}^{-1}$ (N-H bend) | [3][10]   |
| Mass Spectrum (EI)                      | m/z 85 ( $\text{M}^+$ ), 84, 56, 43, 41, 30, 28   | [11]      |

## Synthesis and Purification

The most common industrial method for the synthesis of **cyclopentylamine** is the reductive amination of cyclopentanone.[12] This process involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

## Experimental Protocol: Reductive Amination of Cyclopentanone

This protocol describes a general procedure for the synthesis of **cyclopentylamine**.

Materials:

- Cyclopentanone
- Ammonia (anhydrous or aqueous solution)
- Hydrogen gas
- Raney Nickel or Palladium on Carbon (Pd/C) catalyst
- Methanol or Ethanol (solvent)

- Anhydrous sodium sulfate or magnesium sulfate (drying agent)
- Hydrochloric acid (for salt formation, optional)
- Sodium hydroxide (for neutralization, optional)

#### Procedure:

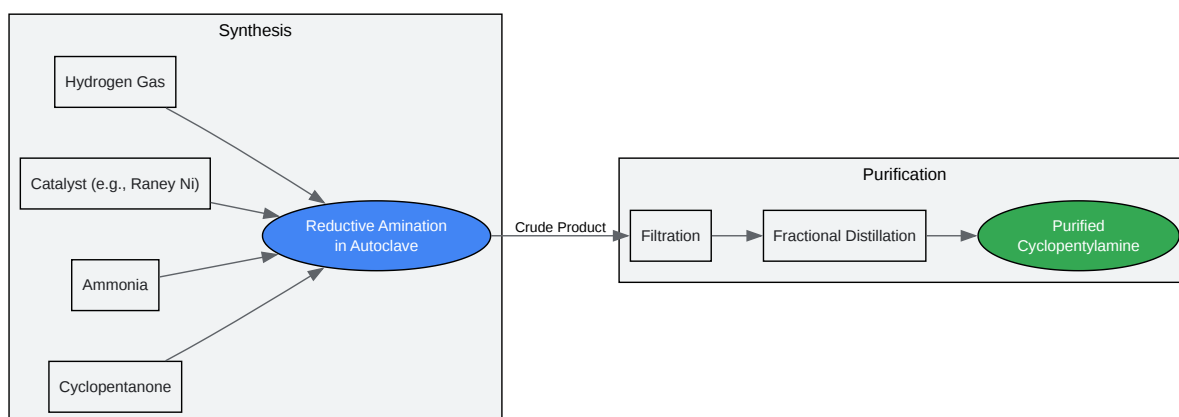
- In a high-pressure autoclave reactor, combine cyclopentanone and the chosen solvent (e.g., methanol).
- Add the catalyst (e.g., Raney Nickel, ~5-10% by weight of cyclopentanone).
- Seal the reactor and purge with nitrogen gas.
- Introduce ammonia into the reactor. The molar ratio of ammonia to cyclopentanone is typically in excess.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
- Heat the mixture to the reaction temperature (e.g., 80-120 °C) with constant stirring.
- Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.
- Filter the reaction mixture to remove the catalyst.
- The crude **cyclopentylamine** in the solvent can be purified by distillation.

## Purification: Fractional Distillation

#### Procedure:

- Set up a fractional distillation apparatus.

- Transfer the crude **cyclopentylamine** solution to the distillation flask.
- Slowly heat the flask. The solvent will distill first.
- After the solvent has been removed, increase the temperature to distill the **cyclopentylamine** at its boiling point (106-108 °C).[5]
- Collect the fraction that distills at the correct temperature.
- The purified **cyclopentylamine** should be stored under a nitrogen atmosphere to prevent degradation.



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**Figure 1:** General workflow for the synthesis and purification of **cyclopentylamine**.

## Applications in Synthesis

**Cyclopentylamine** is a key intermediate in the synthesis of various commercially important molecules.

## Agrochemicals: Pencycuron

Pencycuron is a non-systemic fungicide used to control diseases caused by *Rhizoctonia solani*. The synthesis involves the reaction of **cyclopentylamine** with other precursors. While a detailed industrial protocol is proprietary, the general reaction involves the formation of a phenylurea derivative.

## Pharmaceuticals: DPP-IV Inhibitors and CCR2 Antagonists

**Cyclopentylamine** is a common structural motif in a number of drug candidates and approved drugs.

- **DPP-IV Inhibitors:** These are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The cyclopentyl group often serves as a key component for binding to the enzyme.
- **CCR2 Antagonists:** These molecules are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The **cyclopentylamine** moiety is often incorporated into the core structure of these antagonists.

## Experimental Protocols for Biological Assays

The following protocols are examples of in vitro assays used to characterize the activity of compounds derived from **cyclopentylamine**.

### DPP-IV Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a test compound to inhibit the activity of the DPP-IV enzyme.

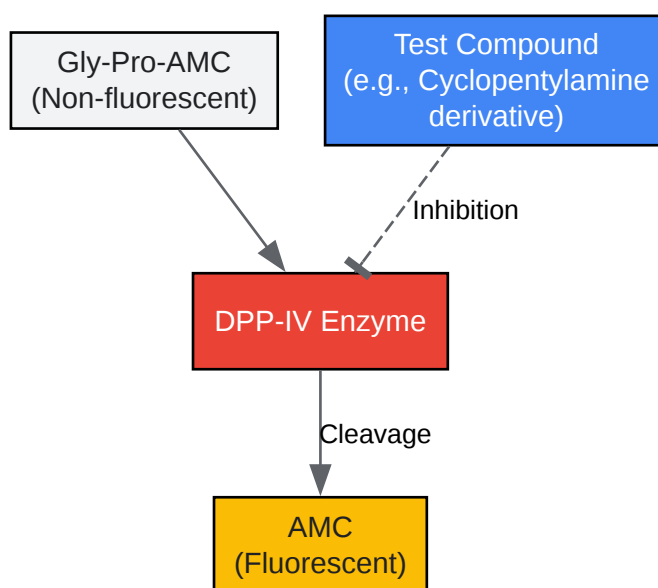
Materials:

- Human recombinant DPP-IV enzyme
- DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)
- Assay Buffer (e.g., Tris-HCl, pH 7.5)
- Test compound (dissolved in DMSO)

- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In the wells of the microplate, add the assay buffer, the test compound solution, and the DPP-IV enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
- Incubate the plate at 37 °C for 15-30 minutes.
- Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
- Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (e.g., 30 minutes) at 37 °C.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.



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**Figure 2:** Principle of the fluorescence-based DPP-IV inhibition assay.

## CCR2 Antagonist Chemotaxis Assay

This assay determines the ability of a test compound to block the migration of cells towards a chemoattractant (CCL2), which is the ligand for the CCR2 receptor.

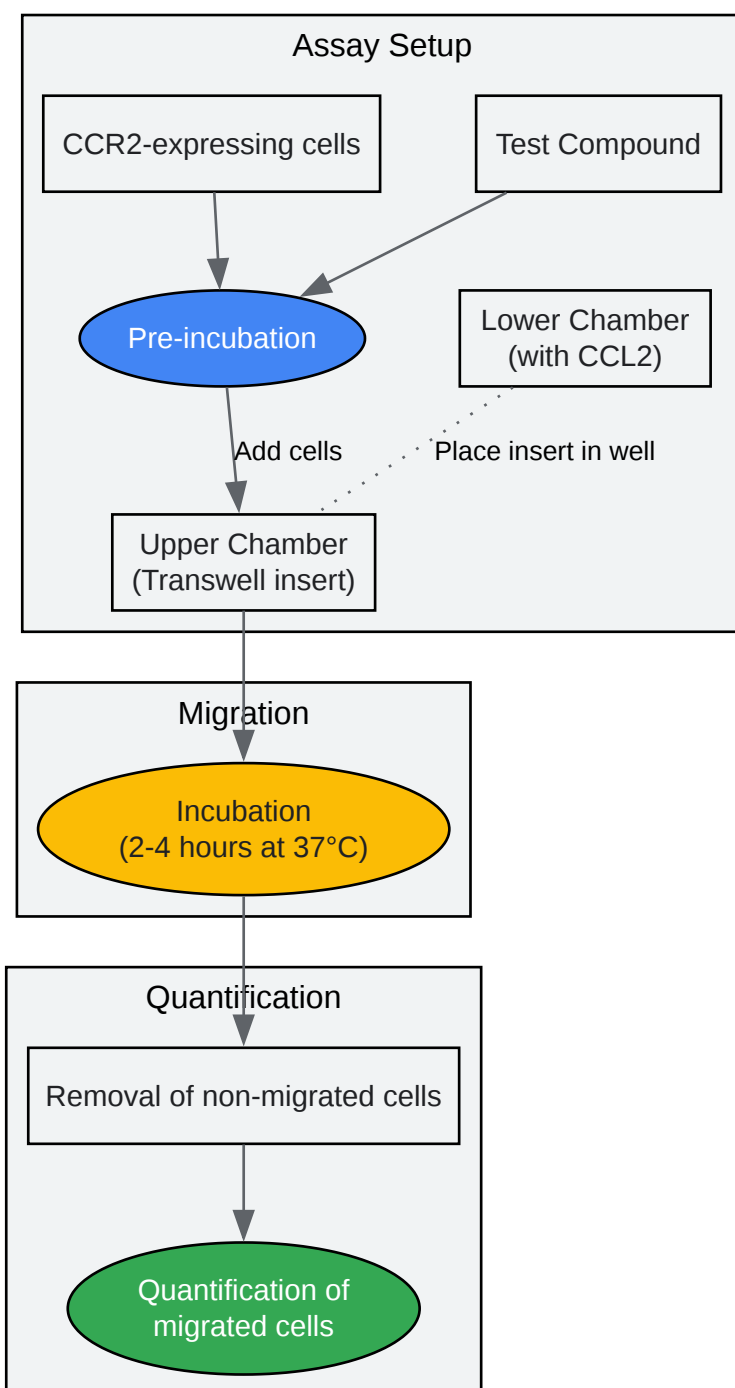
Materials:

- CCR2-expressing cells (e.g., THP-1 monocytic cell line)
- Chemoattractant: Recombinant human CCL2
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Test compound (dissolved in DMSO)
- 24-well plate with transwell inserts (e.g., 5  $\mu$ m pore size)
- Fluorescent dye for cell quantification (e.g., Calcein-AM)
- Fluorescence microplate reader

Procedure:

- Culture the CCR2-expressing cells and resuspend them in the assay medium.
- Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37 °C.
- In the lower chamber of the 24-well plate, add the assay medium containing CCL2. For the negative control, add medium without CCL2.
- Place the transwell inserts into the wells.
- Add the pre-incubated cell suspension to the upper chamber of the inserts.
- Incubate the plate at 37 °C in a CO<sub>2</sub> incubator for 2-4 hours to allow for cell migration.

- After incubation, remove the non-migrated cells from the upper surface of the insert membrane.
- Quantify the migrated cells in the lower chamber by lysing the cells and measuring the fluorescence of the released dye, or by staining and counting the cells on the lower side of the membrane.
- Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC<sub>50</sub> value.



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**Figure 3:** Workflow for the CCR2 antagonist chemotaxis assay.

## Safety and Handling

**Cyclopentylamine** is a flammable liquid and is toxic if swallowed or inhaled.[10][13] It can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[10] It should be used in a well-ventilated area or a fume hood.[14] Store in a cool, dry, and well-ventilated area away from sources of ignition.[14]

## Conclusion

**Cyclopentylamine** (CAS No. 1003-03-8) is a fundamental building block in modern organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. This technical guide provides essential data and detailed protocols to support researchers and drug development professionals in the effective and safe use of this versatile compound. A thorough understanding of its properties, synthesis, and relevant biological assay methodologies is crucial for its successful application in research and development.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclopentylamine | C<sub>5</sub>H<sub>11</sub>N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Cyclopentylamine | C<sub>5</sub>H<sub>11</sub>N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. Cyclopentylamine(1003-03-8) <sup>13</sup>C NMR [m.chemicalbook.com]
- 10. Cyclopentylamine(1003-03-8) IR Spectrum [chemicalbook.com]
- 11. Cyclopentanamine [webbook.nist.gov]

- 12. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]
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